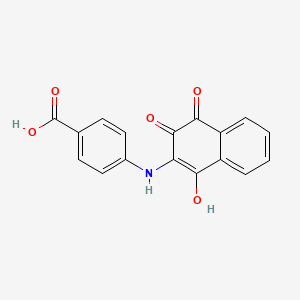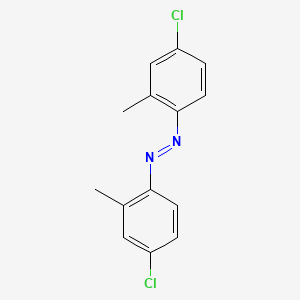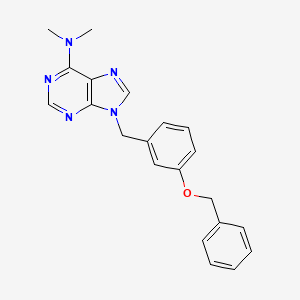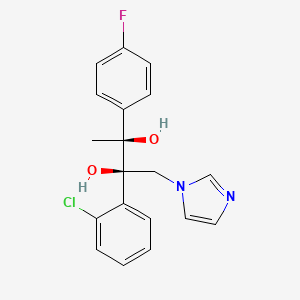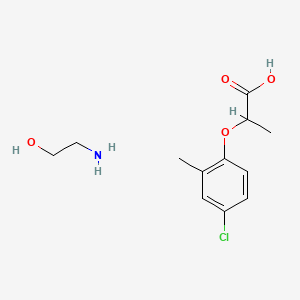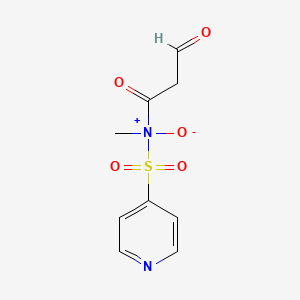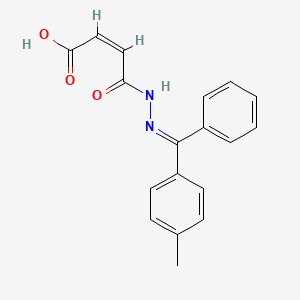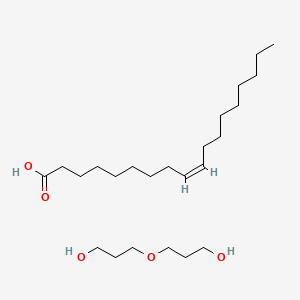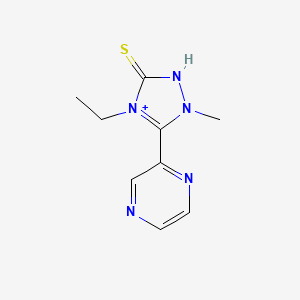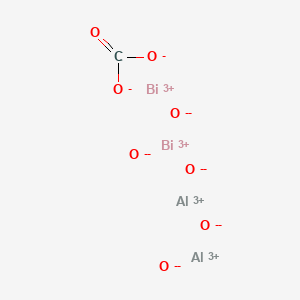
3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid is an organic compound with the molecular formula C10H13NO6S and a molecular weight of 275.27832 g/mol . This compound is characterized by the presence of a nitro group, a methyl group, and a sulfonic acid group attached to a phenoxypropane backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid typically involves the nitration of 4-methylphenol followed by etherification with 3-chloropropanesulfonic acid. The reaction conditions often require the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in biochemical assays and as a probe to study enzyme activities.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid can be compared to other similar compounds such as:
4-Methyl-2-nitrophenol: Lacks the propanesulphonic acid group, making it less soluble in water.
3-(4-Methylphenoxy)propanesulphonic acid: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitrophenol: Lacks both the methyl and propanesulphonic acid groups, leading to distinct chemical properties and uses.
These comparisons highlight the unique combination of functional groups in this compound, which confer its specific chemical and physical properties.
Eigenschaften
CAS-Nummer |
79817-53-1 |
|---|---|
Molekularformel |
C10H13NO6S |
Molekulargewicht |
275.28 g/mol |
IUPAC-Name |
3-(4-methyl-2-nitrophenoxy)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H13NO6S/c1-8-3-4-10(9(7-8)11(12)13)17-5-2-6-18(14,15)16/h3-4,7H,2,5-6H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
USOXFCZQOCMJEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCCCS(=O)(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



